Fmoc-D-Cys(Trt)-OH

Catalog No.
S726780
CAS No.
167015-11-4
M.F
C37H31NO4S
M. Wt
585.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-Cys(Trt)-OH

CAS Number

167015-11-4

Product Name

Fmoc-D-Cys(Trt)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid

Molecular Formula

C37H31NO4S

Molecular Weight

585.7 g/mol

InChI

InChI=1S/C37H31NO4S/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m1/s1

InChI Key

KLBPUVPNPAJWHZ-UUWRZZSWSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Fmoc-D-Cys(Trt)-OH, also known as Nα-Fmoc-S-trityl-D-cysteine, is a key building block used in Fmoc solid-phase peptide synthesis (SPPS) []. SPPS is a widely used technique in organic chemistry and biochemistry for the creation of peptides and polypeptides, which are chains of amino acids. These chains play crucial roles in various biological processes, and the ability to synthesize them in the laboratory is essential for numerous research applications [].

Role in Fmoc Solid-Phase Peptide Synthesis

Fmoc-D-Cys(Trt)-OH contains the following key components:

  • Fmoc (Fluorenylmethoxycarbonyl) group: This group acts as a temporary protecting group for the amino group (N-terminus) of the cysteine amino acid. It allows for the selective deprotection and coupling of subsequent amino acids during peptide chain assembly [, ].
  • D-cysteine: This is the D-enantiomer of the naturally occurring L-cysteine amino acid. D-amino acids are often incorporated into peptides for specific purposes, such as to improve stability against enzymatic degradation or to introduce specific structural features [].
  • Trt (Trityl) group: This group protects the thiol group (SH) of the cysteine side chain. The thiol group can participate in various chemical reactions and needs protection during peptide synthesis to prevent unwanted side reactions [, ].

During Fmoc SPPS, Fmoc-D-Cys(Trt)-OH is attached to a solid resin support, followed by the sequential coupling of other protected amino acids in a predetermined order. The Fmoc group on the N-terminus is selectively removed using a mild acidic treatment, allowing the next amino acid to be coupled. This cycle is repeated until the entire peptide sequence is assembled. Finally, the peptide is cleaved from the resin and the Trt group is removed from the cysteine side chain to obtain the final product [, ].

Applications in Research

Fmoc-D-Cys(Trt)-OH is used in the synthesis of various peptides and polypeptides for diverse research purposes, including:

  • Development of novel drugs and therapeutics: Peptides can be designed to target specific biological processes involved in diseases, and Fmoc-D-Cys(Trt)-OH can be incorporated into these peptides to improve their properties, such as stability, potency, or selectivity [, ].
  • Study of protein-protein interactions: Peptides containing specific amino acid sequences can be used to probe interactions between proteins, and Fmoc-D-Cys(Trt)-OH can be valuable for incorporating D-amino acids into these peptides to explore the role of chirality in these interactions [].
  • Development of new materials: Peptides with specific functionalities can be designed for various applications, such as materials with antimicrobial properties or self-assembling capabilities. Fmoc-D-Cys(Trt)-OH can be a useful tool for incorporating cysteine residues into these peptides for specific functionalities [, ].

Fmoc-D-Cysteine(Trityl)-Hydroxyl, commonly referred to as Fmoc-D-Cys(Trt)-OH, is a derivative of the amino acid cysteine. The compound has the molecular formula C₃₇H₃₁NO₄S and a molecular weight of 585.71 g/mol. It features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group and a trityl (Trt) protecting group on the thiol side chain, which enhances its stability during peptide synthesis. This compound is primarily used in solid-phase peptide synthesis due to its ability to facilitate the formation of peptide bonds while minimizing side reactions .

, particularly in peptide synthesis. The Fmoc group can be removed under basic conditions, typically using a solution of piperidine in dimethylformamide, allowing for subsequent coupling reactions. The Trt group can be removed using trifluoroacetic acid or other strong acids, exposing the thiol group for further reactions or modifications. This compound can also participate in oxidation reactions to form disulfide bonds when two cysteine residues are present .

The biological activity of Fmoc-D-Cys(Trt)-OH is primarily linked to its role as a building block in peptide synthesis. Cysteine residues are crucial in protein structure and function, often participating in disulfide bond formation that stabilizes protein conformation. Additionally, cysteine plays a role in redox reactions and is involved in various enzymatic processes. The presence of the D-enantiomer may influence the biological activity of peptides synthesized using this compound, potentially affecting their interaction with biological targets .

The synthesis of Fmoc-D-Cys(Trt)-OH typically involves several steps:

  • Protection of Cysteine: The thiol group of cysteine is protected by the trityl group to prevent unwanted reactions during peptide synthesis.
  • Fmoc Protection: The amino group is then protected with the Fmoc group, which provides stability and facilitates selective deprotection.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for research and application.

Alternative methods may include solid-phase synthesis techniques where the amino acid is attached to a resin, allowing for stepwise assembly of peptides .

Fmoc-D-Cys(Trt)-OH is widely used in:

  • Peptide Synthesis: It serves as an essential building block for synthesizing peptides and proteins in research and pharmaceutical applications.
  • Drug Development: Peptides containing cysteine residues are often investigated for therapeutic applications, including antimicrobial and anticancer agents.
  • Bioconjugation: The thiol group can be utilized for conjugating peptides with other biomolecules or drug moieties, enhancing their pharmacological properties .

Studies on Fmoc-D-Cys(Trt)-OH have shown that it can interact with various biological molecules through its thiol group. These interactions can lead to the formation of disulfide bonds with other cysteine residues, which is critical for maintaining protein structure and function. Additionally, research has indicated that peptides synthesized using this compound may exhibit specific binding affinities to receptors or enzymes, influencing their biological efficacy .

Several compounds share structural similarities with Fmoc-D-Cys(Trt)-OH, including:

Compound NameCAS NumberSimilarityNotable Features
Fmoc-L-Cysteine(Trityl)103213-32-40.99L-enantiomer used similarly in peptide synthesis
Fmoc-D-Cysteine167015-11-40.96Lacks trityl protection; simpler structure
Trityl-Cysteine136050-67-40.95No Fmoc protection; used in different synthesis contexts
S-Trityl-L-Cysteine53298-33-20.94Similar protective strategy without Fmoc

Uniqueness: Fmoc-D-Cys(Trt)-OH stands out due to its combination of both Fmoc and Trt protective groups, allowing for greater versatility in peptide synthesis compared to other derivatives that may only have one type of protection or a different stereochemistry.

XLogP3

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Wikipedia

N-Fmoc-S-trityl-D-cysteine

Dates

Modify: 2023-08-15

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